molecular formula C9H11NO2 B183219 Tricaine CAS No. 582-33-2

Tricaine

Cat. No.: B183219
CAS No.: 582-33-2
M. Wt: 165.19 g/mol
InChI Key: ZMCBYSBVJIMENC-UHFFFAOYSA-N
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Description

Tricaine, also known as ethyl m-aminobenzoate, is an organic compound with the molecular formula C9H11NO2. It is an ester derivative of 3-aminobenzoic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as a local anesthetic and is often used in research involving fish anesthesia.

Biochemical Analysis

Biochemical Properties

Ethyl 3-aminobenzoate can block the generation of action potentials via voltage-dependent Na±channels . Sodium channels play a critical role in physiology as they can rapidly transmit depolarizing impulses throughout cells and cell networks, enabling the coordination of higher processes .

Cellular Effects

The major mode of action for Ethyl 3-aminobenzoate is nervous system suppression, whereby the entrance of sodium into the nerve is inhibited, limiting nerve membrane excitability . In addition, the nerve inhibition is facilitated by the lipid solubility of Ethyl 3-aminobenzoate, which allows it to move easily into the cell membrane to bind with sodium channels .

Molecular Mechanism

Ethyl 3-aminobenzoate exerts its effects at the molecular level by inhibiting the activity of voltage-dependent Na±channels . This inhibition limits the excitability of nerve membranes, thereby suppressing the nervous system .

Dosage Effects in Animal Models

In animal models, specifically fish, Ethyl 3-aminobenzoate is used as an anesthetic . The effects of this compound on fish are dose-dependent, with higher doses leading to increased anesthesia . It is reported that Ethyl 3-aminobenzoate may cause respiratory acidosis, cardiac depression, cardiac failure, and death after prolonged exposure and/or at high doses .

Metabolic Pathways

These channels play a critical role in the transmission of depolarizing impulses throughout cells and cell networks .

Transport and Distribution

The transport and distribution of Ethyl 3-aminobenzoate within cells and tissues are facilitated by its lipid solubility, which allows it to move easily into the cell membrane .

Subcellular Localization

Given its lipid solubility and its mechanism of action involving the inhibition of voltage-dependent Na±channels, it is likely that Ethyl 3-aminobenzoate localizes to the cell membrane where these channels are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricaine can be synthesized through the esterification of 3-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of ethyl 3-aminobenzoate may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for precise control over reaction conditions, leading to high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tricaine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of ethyl 3-aminobenzoate.

    Reduction: Ethyl 3-aminobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Tricaine is widely used in scientific research due to its anesthetic properties. Some key applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving fish anesthesia, particularly in zebrafish research.

    Medicine: Utilized as a local anesthetic in various medical and dental procedures.

    Industry: Applied in the formulation of topical anesthetics and pain relief products.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate:

    Ethyl 2-aminobenzoate:

Uniqueness

Tricaine is unique due to its specific position of the amino group on the benzene ring, which influences its reactivity and interaction with biological targets. This positional difference makes it distinct from other aminobenzoate esters in terms of its chemical behavior and applications.

Properties

IUPAC Name

ethyl 3-aminobenzoate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3
Source PubChem
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InChI Key

ZMCBYSBVJIMENC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
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Related CAS

50930-41-1 (hydrochloride), 886-86-2 (methyl sulfate)
Record name Tricaine
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DSSTOX Substance ID

DTXSID1044011
Record name Ethyl 3-aminobenzoate
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Molecular Weight

165.19 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS]
Record name Ethyl 3-aminobenzoate
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CAS No.

582-33-2
Record name Ethyl 3-aminobenzoate
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Synthesis routes and methods

Procedure details

To 3-aminobenzoic acid (7.00 g, 0.52 mol) dissolved in 300 mL of absolute ethanol was added ~3.5 mL of concentrated sulfuric acid. The reaction mixture was heated at reflux for 2 days and then cooled to ambient temperature. Potassium carbonate (8.9 g) was added and then most of the ethanol was removed under reduced pressure. The solution was partitioned between chloroform and water. The organic phase was washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue obtained was filtered through silica gel eluting with ethyl acetate to afford the title compound. 1H NMR (CDCl3, 300 MHz) δ 1.40 (t, 3H), 3.85 (bs, 2H), 4.35 (q, 2H), 6.90 (m, 1H), 7.25 (m, 1H), 7.45 (m, 2H). MS (DCl/NH3) m/e 166 (M+H)+, 183 (M+H+NH3)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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